![molecular formula C23H18N2O4 B4616748 5-[(2-methoxy-1-naphthyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4616748.png)
5-[(2-methoxy-1-naphthyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
The compound of interest belongs to a class of chemicals with notable chemical and physical properties due to its complex structure. While specific studies on this exact compound are limited, research on similar compounds provides insight into its potential characteristics and applications.
Synthesis Analysis
Synthesis of structurally similar compounds involves base-catalyzed cyclocondensation reactions, highlighting the role of base catalysts in facilitating the formation of such complex structures. For instance, Nagarajaiah and Begum (2015) synthesized compounds through cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate, characterized by IR, 1H NMR, 13C NMR spectra, and elemental analysis, further confirmed by single crystal X-ray diffraction (Nagarajaiah & Begum, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through spectroscopic methods and X-ray crystallography, revealing the presence of intermolecular interactions that stabilize the crystal structure. Such studies provide a foundation for understanding the molecular architecture of our compound of interest (Trilleras et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving similar pyrimidine derivatives have shown a range of reactivities, including cyclocondensation and alkylation, leading to a variety of structural motifs. These reactions underscore the compound's potential versatility in chemical synthesis (Brown & Lee, 1970).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are integral to understanding a compound's behavior under different conditions. While direct data on this specific compound were not found, related studies suggest that similar compounds possess unique physical properties that influence their application and handling (Akkurt et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for determining the compound's utility in scientific and industrial applications. Research on analogous structures provides insights into the reactive sites and potential chemical transformations (Moser et al., 2005).
Scientific Research Applications
Chemical Synthesis and Characterization
- Novel methods for synthesizing heterocycles, such as naphtho and benzopyranopyrimidines, are crucial in pharmaceutical chemistry due to their antibacterial, fungicidal activity, and potential as neuropeptide S receptor antagonists and antiallergics. For instance, Osyanin et al. (2014) proposed a novel synthesis method for chromeno[2,3-d]pyrimidine diones, which might offer insights into synthetic approaches applicable to the compound of interest (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Antimicrobial and Antiviral Activity
- The search for compounds with antimicrobial and antiviral activities is ongoing, with many studies focusing on the development of novel compounds that can inhibit the growth of harmful microorganisms or viruses. For example, El-Naggar et al. (2018) synthesized novel pyrido[2,3-d]pyrimidine analogs and evaluated their anticancer and tyrosine kinase inhibition activities, showing potential therapeutic applications (El-Naggar, Khalil, Zeidan, & El-Sayed, 2018).
Photophysical Properties and Applications
- The extension of π-conjugation, such as attaching a naphthyl group, significantly affects the photophysical properties of compounds. Jiang et al. (2015) investigated aza-BODIPYs bearing naphthyl groups and found that these modifications led to bathochromic shifts in absorption and emission maxima, indicating potential applications in photodynamic therapy and imaging (Jiang, Xi, Guennic, Guan, Jacquemin, Guan, & Xiao, 2015).
Advanced Materials and Polymer Science
- Fluorinated polyimides synthesized from aromatic tetracarboxylic dianhydrides and specific diamines, such as the one discussed by Hsiao, Yang, and Huang (2004), demonstrate high thermal stability and good dielectric properties, making them suitable for electronic and aerospace applications (Hsiao, Yang, & Huang, 2004).
properties
IUPAC Name |
(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-7-3-6-10-19(14)25-22(27)18(21(26)24-23(25)28)13-17-16-9-5-4-8-15(16)11-12-20(17)29-2/h3-13H,1-2H3,(H,24,26,28)/b18-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYSLPMEMLAHCJ-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OC)C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C=CC4=CC=CC=C43)OC)/C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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